3-(Tris(acetoxy)silyl)propyl methacrylate
Overview
Description
3-(Tris(acetoxy)silyl)propyl methacrylate is a versatile organosilane compound widely used in various industrial and scientific applications. It is known for its ability to act as a coupling agent, enhancing the adhesion between organic polymers and inorganic materials. This compound is characterized by its unique structure, which includes a methacrylate group and a tris(acetoxy)silyl group, making it highly reactive and suitable for a range of chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tris(acetoxy)silyl)propyl methacrylate typically involves the reaction of 3-(trimethoxysilyl)propyl methacrylate with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product along with methanol as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Tris(acetoxy)silyl)propyl methacrylate undergoes various types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Polymerization: The methacrylate group can participate in free radical polymerization, leading to the formation of polymer networks.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or acetic acid.
Polymerization: Initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Major Products Formed
Hydrolysis: Produces silanol groups and acetic acid.
Polymerization: Results in the formation of cross-linked polymer networks with enhanced mechanical properties.
Scientific Research Applications
3-(Tris(acetoxy)silyl)propyl methacrylate finds extensive use in various fields of scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of 3-(Tris(acetoxy)silyl)propyl methacrylate involves the hydrolysis of the acetoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process enhances the adhesion between organic and inorganic materials by forming strong covalent bonds at the interface. The methacrylate group allows for polymerization, creating a robust polymer network that improves the mechanical properties of the material .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl acrylate
Uniqueness
Compared to similar compounds, 3-(Tris(acetoxy)silyl)propyl methacrylate offers unique advantages due to its tris(acetoxy)silyl group, which provides multiple reactive sites for hydrolysis and condensation reactions. This results in stronger and more durable bonds in hybrid materials, making it particularly valuable in applications requiring enhanced adhesion and mechanical strength .
Properties
IUPAC Name |
3-triacetyloxysilylpropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O8Si/c1-9(2)13(17)18-7-6-8-22(19-10(3)14,20-11(4)15)21-12(5)16/h1,6-8H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOKHANBEXWBKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](OC(=O)C)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199700 | |
Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51772-85-1 | |
Record name | 3-[Tris(acetyloxy)silyl]propyl 2-methyl-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51772-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051772851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Tris(acetoxy)silyl)propyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[tris(acetoxy)silyl]propyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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